4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile
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Overview
Description
4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile is a Schiff base compound derived from the condensation of 2,4-dihydroxybenzaldehyde and 4-aminobenzonitrile Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 4-aminobenzonitrile. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 80-90°C for several hours, leading to the formation of the Schiff base compound. The product is then purified through recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones.
Reduction: Reduction of the Schiff base can be achieved using reducing agents such as sodium borohydride, resulting in the formation of the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride; usually performed in ethanol or methanol at room temperature.
Substitution: Various nucleophiles like halides, amines, or thiols; reactions are often conducted in polar solvents under mild to moderate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to form complexes with metal ions, which can disrupt microbial cell membranes and interfere with essential enzymatic processes . The compound’s antioxidant activity is due to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
4-[(2,3-Dihydroxy-benzylidene)-amino]-benzonitrile: Similar structure but with hydroxyl groups at different positions.
4-[(2,4-Dihydroxy-benzylidene)-amino]-benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-[(2,4-Dihydroxy-benzylidene)-amino]-benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential biological activities make it a valuable compound for various applications.
Properties
CAS No. |
216016-68-1 |
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Molecular Formula |
C14H10N2O2 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
4-[(2,4-dihydroxyphenyl)methylideneamino]benzonitrile |
InChI |
InChI=1S/C14H10N2O2/c15-8-10-1-4-12(5-2-10)16-9-11-3-6-13(17)7-14(11)18/h1-7,9,17-18H |
InChI Key |
GSHGDQMCDPPIOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)N=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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